molecular formula C15H20N2O2 B5105400 2-amino-7,7-dimethyl-5-oxo-4-propyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

2-amino-7,7-dimethyl-5-oxo-4-propyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No.: B5105400
M. Wt: 260.33 g/mol
InChI Key: ACIPSGOIBFBNPF-UHFFFAOYSA-N
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Description

2-amino-7,7-dimethyl-5-oxo-4-propyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile: is a complex organic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and potential applications in various fields such as medicine, agriculture, and materials science. This compound, in particular, has garnered attention due to its unique structural features and potential utility in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-7,7-dimethyl-5-oxo-4-propyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves multicomponent reactions (MCRs) that allow for the efficient formation of complex molecules from simpler starting materials. One common method involves the reaction of 1H-pyrazole-5-carbaldehyde , 5,5-dimethylcyclohexane-1,3-dione , and malononitrile in the presence of a base such as potassium tert-butoxide and a solvent like methanol at room temperature. The reaction proceeds through a series of steps including condensation, cyclization, and nitrile formation.

Industrial Production Methods

On an industrial scale, the synthesis of this compound can be optimized for higher yields and cost-effectiveness. Techniques such as continuous flow chemistry and the use of catalysts like nano-cellulose/Ti(IV)/Fe3O4 can enhance the efficiency and scalability of the production process. These methods also contribute to greener and more sustainable chemical manufacturing practices.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including oxidation , reduction , substitution , and cyclization reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include chromium(VI) oxide and potassium permanganate .

  • Reduction: : Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

  • Substitution: : Nucleophilic substitution reactions can be facilitated by reagents like alkyl halides and amines .

  • Cyclization: : Cyclization reactions can be promoted by acid catalysts or base catalysts .

Major Products Formed

The major products formed from these reactions include various derivatives of chromenes, which can exhibit different biological activities and properties. For example, oxidation can lead to the formation of carboxylic acids , while reduction can produce amines .

Scientific Research Applications

2-amino-7,7-dimethyl-5-oxo-4-propyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile: has several applications in scientific research:

  • Chemistry: : It serves as a versatile intermediate in the synthesis of other complex organic molecules.

  • Biology: : The compound has been studied for its potential biological activities, including antioxidant , anti-inflammatory , and anticancer properties.

  • Medicine: : It is being explored for its therapeutic potential in treating various diseases.

  • Industry: : Its unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-amino-7,7-dimethyl-5-oxo-4-propyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals, while its anticancer properties could be due to the inhibition of certain enzymes or signaling pathways involved in cell proliferation.

Comparison with Similar Compounds

2-amino-7,7-dimethyl-5-oxo-4-propyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile: is unique due to its specific structural features, such as the presence of the propyl group and the cyano group . Similar compounds include:

  • 2-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

  • 2-amino-7,7-dimethyl-5-oxo-4-(pyridin-4-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

  • 2-amino-7,7-dimethyl-5-oxo-4-(1H-pyrazol-5-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

These compounds share the chromene core but differ in their substituents, leading to variations in their chemical properties and biological activities.

Properties

IUPAC Name

2-amino-7,7-dimethyl-5-oxo-4-propyl-6,8-dihydro-4H-chromene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-4-5-9-10(8-16)14(17)19-12-7-15(2,3)6-11(18)13(9)12/h9H,4-7,17H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACIPSGOIBFBNPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1C(=C(OC2=C1C(=O)CC(C2)(C)C)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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